Cas no 1020196-35-3 (3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile)

3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile structure
1020196-35-3 structure
Product Name:3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile
CAS No:1020196-35-3
MF:C30H27N5O2
MW:489.567686319351
CID:5833106
PubChem ID:97641190
Update Time:2025-07-15

3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • 1020196-35-3
    • 3-(1,3-diphenylpyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile
    • AKOS034347502
    • 3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile
    • Inchi: 1S/C30H27N5O2/c1-37-28-15-9-8-14-27(28)33-16-18-34(19-17-33)30(36)24(21-31)20-25-22-35(26-12-6-3-7-13-26)32-29(25)23-10-4-2-5-11-23/h2-15,20,22H,16-19H2,1H3
    • InChI Key: ZELBLVLLYSBPKW-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1N1CCN(C(C(C#N)=CC2=CN(C3C=CC=CC=3)N=C2C2C=CC=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 489.21647512g/mol
  • Monoisotopic Mass: 489.21647512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 6
  • Complexity: 832
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 4.9
  • Topological Polar Surface Area: 74.4Ų

3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26616969-0.05g
3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile
1020196-35-3 95.0%
0.05g
$246.0 2025-03-20

3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile Related Literature

Additional information on 3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile

Comprehensive Overview of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile (CAS No. 1020196-35-3)

The compound 3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile (CAS No. 1020196-35-3) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a pyrazole core, a piperazine moiety, and a cyanoacrylamide functional group, making it a subject of interest in pharmaceutical and materials science research. The presence of these pharmacophoric elements suggests potential applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and kinase inhibition, which are hot topics in modern medicinal chemistry.

Recent advancements in small-molecule therapeutics have heightened the demand for structurally diverse compounds like 1020196-35-3. Researchers are particularly intrigued by its multi-targeted binding capabilities, a feature often sought after in the development of treatments for complex diseases such as cancer and neurological disorders. The compound's methoxyphenyl-piperazine segment is reminiscent of scaffolds found in FDA-approved drugs, further amplifying its relevance in structure-activity relationship (SAR) studies. This aligns with the growing trend of AI-driven drug design, where predictive modeling tools are used to optimize such molecules for enhanced efficacy and reduced side effects.

From a synthetic chemistry perspective, the cyanoacrylamide group in 3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile offers versatility for further derivatization. This characteristic is critical in high-throughput screening (HTS) campaigns, where modular compounds are preferred for rapid library expansion. The compound's CAS number (1020196-35-3) serves as a unique identifier in chemical databases, facilitating seamless integration into cheminformatics platforms—a key requirement for digital chemistry initiatives gaining traction in 2024.

Environmental and green chemistry considerations are also pertinent when discussing this molecule. Its low molecular weight and absence of heavy metals position it favorably for sustainable synthesis routes, addressing the pharmaceutical industry's push toward eco-friendly manufacturing. Moreover, the pyrazole-piperazine hybrid architecture has demonstrated improved metabolic stability in preclinical studies, a frequently searched topic among medicinal chemists exploring oral bioavailability enhancement strategies.

In material science applications, the conjugated π-system in 1020196-35-3 suggests potential utility in organic electronics, particularly as a building block for OLED emitters or photovoltaic materials. This intersects with the booming interest in energy-efficient technologies, where researchers actively seek novel organic semiconductors. The compound's nitrile group could further enable polymerization or crosslinking reactions, expanding its utility in smart material development.

Analytical characterization of this compound typically involves advanced techniques like LC-MS and NMR spectroscopy, with particular attention to the stereoelectronic effects of its methoxy substituent. These details are crucial for quality control in contract research organizations (CROs), a sector experiencing exponential growth due to outsourcing trends in drug development. The compound's stability under various pH conditions—a common query in formulation science forums—makes it a viable candidate for prodrug strategies.

Patent landscapes reveal increasing filings around pyrazole-piperazine conjugates since 2020, with 1020196-35-3 representing a strategic intermediate in several claimed series. This reflects the broader industry shift toward fragment-based drug discovery, where such privileged scaffolds are systematically optimized. The compound's drug-likeness score, calculated using Lipinski's rule of five parameters, further supports its potential as a lead compound—a frequent discussion point in computational chemistry webinars.

Supply chain aspects of CAS 1020196-35-3 warrant attention, as its multistep synthesis requires stringent control over regioisomeric purity. These challenges resonate with current industry dialogues on continuous flow chemistry adoption to improve reproducibility. Furthermore, the compound's crystallinity properties are of interest to polymorphism researchers, given their impact on pharmacokinetic performance—a trending subject in preformulation studies.

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